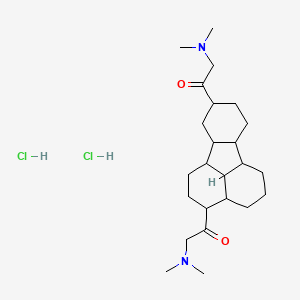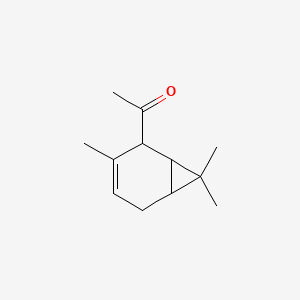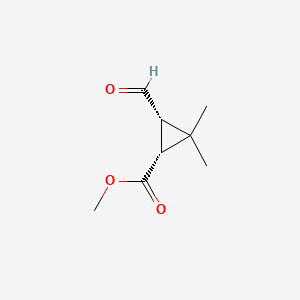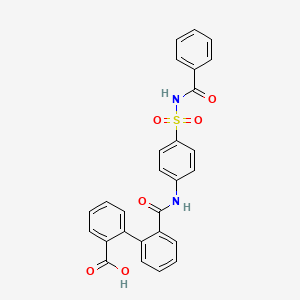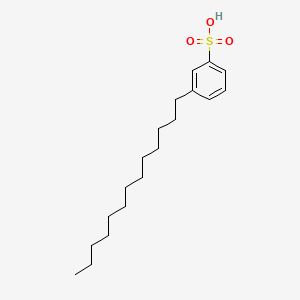
3-tridecylbenzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tridecylbenzenesulfonic acid is an organic compound with the molecular formula C19H32O3S. It is a member of the benzenesulfonic acid family, characterized by a long tridecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tridecylbenzenesulfonic acid typically involves the sulfonation of tridecylbenzene. This process is carried out by reacting tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure the efficient production of the sulfonic acid.
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using continuous reactors to produce large quantities of this compound. The use of sulfur trioxide as the sulfonating agent is common due to its high reactivity and efficiency in producing sulfonic acids .
Análisis De Reacciones Químicas
Types of Reactions: 3-Tridecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Sulfonate or sulfinate derivatives.
Reduction: Sulfinate or sulfonate derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
3-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a surfactant to improve the dispersion of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of 3-tridecylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their solubilization and stabilization .
Comparación Con Compuestos Similares
Benzenesulfonic acid: The simplest aromatic sulfonic acid with similar surfactant properties.
Dodecylbenzenesulfonic acid: Another member of the benzenesulfonic acid family with a shorter alkyl chain.
Hexadecylbenzenesulfonic acid: A compound with a longer alkyl chain, offering different surfactant properties.
Uniqueness: 3-Tridecylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer chain analogs .
Propiedades
Número CAS |
531501-82-3 |
|---|---|
Fórmula molecular |
C19H32O3S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22) |
Clave InChI |
LFJSGUQNGOABGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


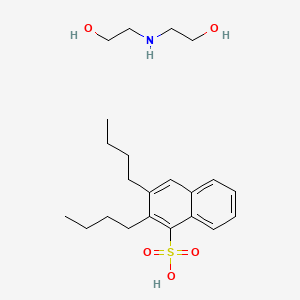


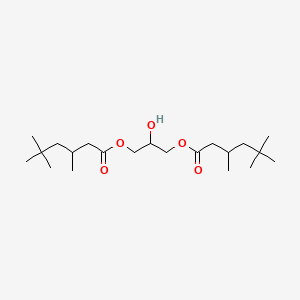
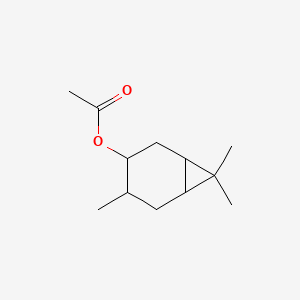
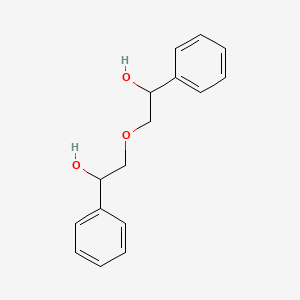
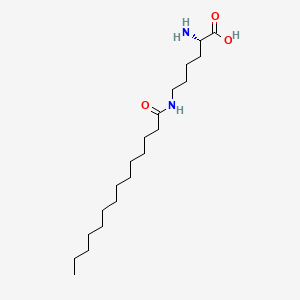
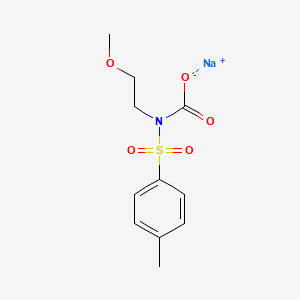
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
